molecular formula C25H29NO4 B1318218 Fmoc-L-Homocyclohexylalanine CAS No. 269078-73-1

Fmoc-L-Homocyclohexylalanine

Cat. No.: B1318218
CAS No.: 269078-73-1
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-L-Homocyclohexylalanine is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound primarily affects the pathway of peptide synthesis. It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the efficient and accurate assembly of peptides . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the temperature and solvent used can also impact the efficiency of the peptide synthesis process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Homocyclohexylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of homocyclohexylalanine, which can be further utilized in peptide synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclohexyl group, which imparts enhanced structural rigidity and functional diversity to synthesized peptides. This makes it a versatile building block for the design of novel peptide-based therapeutics and bioactive compounds .

Properties

IUPAC Name

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589224
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-73-1
Record name (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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